![molecular formula C21H15BrN2 B4795562 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole CAS No. 5496-33-3](/img/structure/B4795562.png)
2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole
Overview
Description
2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a diphenyl-imidazole core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole typically involves the condensation of benzil, ammonium acetate, and 4-bromoaniline under reflux conditions. The reaction is usually carried out in a solvent such as acetic acid or ethanol, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the bromine atom or the imidazole ring.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base.
Major Products:
Oxidation: Products may include hydroxylated derivatives or imidazole N-oxides.
Reduction: The major product is the de-brominated imidazole derivative.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
The applications of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole are varied, spanning pharmaceutical, environmental, and chemical research. Substituted imidazoles, including this compound, are known for their diverse pharmaceutical properties, such as inhibiting fungicides and herbicides, regulating plant growth, and acting as therapeutic agents . They are also of interest in environmental and green chemistry for ionic liquids and Lewis base catalysts .
Pharmaceutical Applications
- Anticonvulsant Agents Derivatives of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole, including those with bromo substitutions, have demonstrated significant anticonvulsant effects .
- Imidazole-4,5-dicarboxyamides (I45DCs) A study describes the potential of newly synthesized imidazole-4,5-dicarboxyamides (I45DCs) for pH and perfusion imaging . These aromatic compounds possess large labile proton chemical shifts because of their intramolecular hydrogen bonds and a second labile proton to allow for chemical exchange saturation transfer (CEST) signal ratio-based pH measurements .
Chemical Research
- Molecular Platform for Organic Fluorophores 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) serves as a molecular platform for developing organic fluorophores with diverse properties and fluorescence performances . Derivatives of ADPI have been synthesized and analyzed using X-ray single crystallographic analysis to understand their molecular conformational and solid-state packing properties .
- Solvent Polarity-Sensitive Applications Derivatives of 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) exhibit solvatofluorochromic properties, making them useful for solvent polarity-sensitive applications . The amphoteric imidazolyl group in ADPI derivatives also renders them sensitive fluorescence responses to strong protic acids and fluoride anions .
- Catalysis Substituted imidazoles can be prepared and used as a large class of ionic liquids and Lewis base catalysts .
Structural Information
- The crystal structure of 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole has been studied, revealing that the phenyl rings and the 4-bromophenyl ring are oriented at specific dihedral angles with respect to the imidazole ring .
- Molecules of 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole stack in columns along the b-axis direction in the crystal, with no significant intermolecular interactions present .
Data Table
The following table presents selected structural data for 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole :
Atom | x | y | z | Uiso/Ueq |
---|---|---|---|---|
Br1 | 0.48280(5) | 1.06999(7) | 1.12186(2) | 0.0518(2) |
N1 | 0.9579(3) | 0.7532(4) | 0.95097(14) | 0.0260(14) |
N2 | 1.0328(3) | 0.7435(4) | 1.04691(14) | 0.0291(14) |
C1 | 0.9420(4) | 0.7928(5) | 1.01128(18) | 0.0266(14) |
C2 | 1.1118(4) | 0.6715(5) | 1.00900(18) | 0.0266(14) |
C3 | 1.0659(4) | 0.6773(5) | 0.94893(18) | 0.0289(14) |
C4 | 0.8327(4) | 0.8632(5) | 1.03554(18) | 0.0287(14) |
C5 | 0.7751(4) | 0.9785(5) | 1.00753(18) | 0.0330(18) |
C6 | 0.6714(4) | 1.0384(5) | 1.03236(18) | 0.0331(18) |
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole is primarily based on its ability to interact with biological targets, such as enzymes and receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. For instance, the compound may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole
- 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole
- 2-(4-Methylphenyl)-4,5-diphenyl-1H-imidazole
Comparison: Compared to its analogs, 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and binding affinity to biological targets, making it potentially more effective in certain applications.
Biological Activity
2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole is a substituted imidazole compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by an imidazole ring flanked by bromophenyl and diphenyl groups, suggests a diverse range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a condensation reaction between benzil, 4-bromobenzaldehyde, and ammonium acetate in glacial acetic acid. This method yields the desired product with good efficiency (65-88%) and is relatively straightforward . Alternative methods include one-pot reactions using trichloromelamine as a catalyst under solvent-free conditions .
Anticancer Properties
Research indicates that derivatives of this compound may exhibit significant anticancer activity. In preliminary studies, similar compounds have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) . Molecular docking studies suggest that these compounds can bind effectively to protein targets involved in cancer progression .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MDA-MB-231 | Not specified |
7d | MDA-MB-231 | 2.43 |
10c | HepG2 | 4.98 |
Anti-inflammatory and Anticonvulsant Activities
Initial investigations have also explored the anti-inflammatory and anticonvulsant properties of this compound. In animal models, related imidazoles have demonstrated significant anti-inflammatory effects comparable to established drugs like diclofenac . The anticonvulsant activity has been evaluated through various assays, showing promising results in reducing seizure activity .
Table 2: Pharmacological Activities
Activity | Result |
---|---|
Anti-inflammatory | Comparable to diclofenac at 100 mg/kg b.w. |
Anticonvulsant | Significant reduction in seizure frequency |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate a high binding affinity to the COX-2 receptor (-5.516 kcal/mol), suggesting potential use as an anti-inflammatory agent . The ability to form stable complexes with metal ions has also been noted, which may enhance its biological efficacy .
Case Studies
A recent study focused on the synthesis and biological evaluation of several imidazole derivatives highlighted the promising anticancer effects of compounds structurally related to this compound. Among these, certain derivatives demonstrated selective cytotoxicity towards cancer cells while sparing non-cancerous cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONDLJPUIDYFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364901 | |
Record name | 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5496-33-3 | |
Record name | 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5496-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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